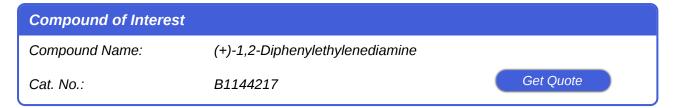


# Synthesis of (+)-1,2-Diphenylethylenediamine from Benzil: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (+)-1,2-diphenylethylenediamine, a critical chiral building block and ligand in asymmetric synthesis. The synthesis commences with the readily available starting material, benzil, and proceeds through the formation of a racemic mixture of 1,2-diphenylethylenediamine, followed by optical resolution to isolate the desired (1R,2R)-(+)-enantiomer. This document details the core methodologies, presents quantitative data in a comparative format, and includes experimental protocols and process diagrams to facilitate practical application in a research and development setting.

### **Synthetic Strategy Overview**

The synthesis of **(+)-1,2-diphenylethylenediamine** from benzil is a two-stage process:

- Synthesis of Racemic (±)-1,2-Diphenylethylenediamine: This stage involves the reductive amination of benzil. Several methods exist, with variations in the nitrogen source, reducing agent, and reaction conditions. A common approach involves the in-situ formation of a diimine from benzil and an ammonia source, which is then reduced to the corresponding diamine.
- Optical Resolution of (±)-1,2-Diphenylethylenediamine: The racemic mixture of the diamine is separated into its constituent enantiomers. The most established method utilizes a chiral



resolving agent, typically L-(+)-tartaric acid, to form diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

## Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

A prevalent method for the synthesis of racemic 1,2-diphenylethylenediamine is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen and hydrogen source.[1] An alternative and efficient method involves the catalytic transfer hydrogenation of the intermediate formed from benzil and an ammonia source, using a palladium catalyst.

Comparative Data for Synthesis of Racemic (±)-1,2-

**Diphenylethylenediamine** 

Method	Nitroge n Source	Reducin g Agent/C atalyst	Solvent	Temper ature (°C)	Time (h)	Yield (%)	Referen ce
Reductiv e Aminatio n	Ammoniu m Formate	Pd/C	Methanol /Water	Ambient	Not Specified	High	[2]
From Benzil Dioxime	Hydrazin e Hydrate	Raney Nickel	Methanol	58-62	Not Specified	98	[3]
Leuckart Reaction	Ammoniu m Formate	Formic Acid (in situ)	Neat	120-130	Not Specified	Varies	[1]

# **Experimental Protocol: Reductive Amination of Benzil Dioxime**

This protocol is adapted from a procedure for the reduction of benzil dioxime, a derivative of benzil.[3]



#### Materials:

- Benzil dioxime (can be prepared from benzil and hydroxylamine)
- Methanol
- Raney Nickel
- Activated Carbon
- 80% Hydrazine hydrate
- Petroleum ether

#### Procedure:

- In a 500 mL four-necked flask equipped with a condenser and stirrer, dissolve 48 g (0.20 mol) of 1,2-diphenylethanedione dioxime in 260 mL of methanol.
- Add 2 g of activated carbon and 0.5 g of Raney nickel to the solution.
- Heat the mixture to 60°C.
- Slowly add 28.75 g (0.46 mol) of 80% hydrazine hydrate dropwise, maintaining the reaction temperature between 58°C and 62°C under a nitrogen atmosphere. Control the addition rate to manage gas evolution.
- Monitor the reaction progress by thin-layer chromatography.
- Once the starting material is consumed, cool the mixture and filter off the Raney nickel and activated carbon.
- Distill the filtrate to recover the methanol.
- Dissolve the residue in 200 mL of petroleum ether and allow the product to crystallize over 24 hours.
- Filter the solid product to obtain (±)-1,2-diphenylethylenediamine.



Expected Yield: 98%[3]

## Optical Resolution of (±)-1,2-Diphenylethylenediamine

The separation of the racemic diamine is most commonly achieved by fractional crystallization of diastereomeric salts formed with an enantiomerically pure acid. L-(+)-tartaric acid is a widely used and effective resolving agent for this purpose. The (1S,2S)-(-)-diamine forms a less soluble salt with L-(+)-tartaric acid in a water/ethanol mixture, allowing for its separation by filtration. The desired (1R,2R)-(+)-diamine can then be recovered from the mother liquor.

**Comparative Data for Optical Resolution** 

Resolving Agent	Solvent	Key Separation Step	Yield of Diastereom eric Salt	Enantiomeri c Purity (ee%)	Reference
L-(+)-Tartaric Acid	Water/Ethano I	Fractional Crystallizatio n	63-69% (of the less soluble salt)	>99% (after recrystallizati on)	Organic Syntheses, CV9P0378
Optically active mandelic acid	Not Specified	Fractional Crystallizatio n	Not Specified	Optically pure	[4]

## Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is based on a well-established procedure from Organic Syntheses.

#### Materials:

- (±)-1,2-Diphenyl-1,2-ethylenediamine
- L-(+)-Tartaric acid
- Ethanol



- Deionized Water
- 50% aqueous Sodium Hydroxide
- Dichloromethane
- Anhydrous Sodium Sulfate

#### Procedure:

- · Formation of Diastereomeric Salts:
  - In a suitable flask, dissolve the racemic diamine in a minimal amount of a hot water/ethanol mixture.
  - In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same hot solvent mixture.
  - Combine the two hot solutions and allow the mixture to cool slowly to room temperature.
  - The less soluble diastereomeric salt, the (1S,2S)-(-)-diamine-L-(+)-tartrate, will crystallize out.
  - Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
- Isolation of (1R,2R)-(+)-1,2-Diphenylethylenediamine:
  - The filtrate from the crystallization contains the more soluble diastereomeric salt, the (1R,2R)-(+)-diamine-L-(+)-tartrate.
  - Carefully treat the filtrate with 50% aqueous sodium hydroxide until the solution is strongly basic. This will liberate the free diamine.
  - Extract the aqueous solution multiple times with dichloromethane.
  - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.



- Filter the solution and remove the solvent under reduced pressure to yield the crude (1R,2R)-(+)-1,2-diphenylethylenediamine.
- The product can be further purified by recrystallization.

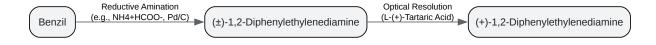
### Characterization of (+)-1,2-Diphenylethylenediamine

The enantiomerically pure **(+)-1,2-diphenylethylenediamine** should be characterized to confirm its identity and purity.

Property	Value	Reference
Melting Point	79-83 °C	
Specific Rotation [α]D <sup>20</sup>	+102° (c = 1 in ethanol)	
Enantiomeric Excess (ee)	>99% (by GLC)	

NMR Spectroscopy: (1R,2R)-1,2-diphenylethane-1,2-diamine can be used as a chiral solvating agent for the determination of the enantiomeric purity of chiral carboxylic acids by <sup>1</sup>H NMR spectroscopy.[5]

# Process Diagrams Synthetic Pathway from Benzil

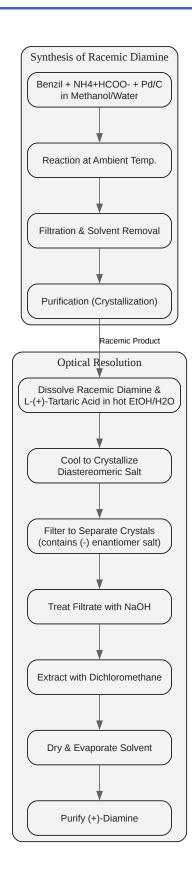


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Caption: Overall synthetic pathway from benzil to **(+)-1,2-diphenylethylenediamine**.

### **Experimental Workflow for Synthesis and Resolution**





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Caption: Experimental workflow for the synthesis and resolution of **(+)-1,2-diphenylethylenediamine**.

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